molecular formula C20H32N4O2 B5635778 3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

Cat. No. B5635778
M. Wt: 360.5 g/mol
InChI Key: PHBISDARQISCER-APWZRJJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine derivatives and cyclopentapyrimidines are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. These compounds have garnered interest for their unique chemical structure, which allows for diverse chemical reactions and the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step chemical reactions, starting from basic building blocks like cyclopentanone oxime and proceeding through steps like rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016). For cyclopentapyrimidines, a method involving the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine has been developed to synthesize 4-amino-substituted derivatives (Kuznetsov et al., 2007).

Molecular Structure Analysis

The structural analysis of these compounds often utilizes techniques such as NMR and IR spectroscopy, enabling the confirmation of their chemical structures and the study of their molecular stability and conformation. The presence of the morpholine ring and cyclopentapyrimidine core significantly influences the electronic polarization and molecular geometry, contributing to their biological activity and chemical reactivity.

Chemical Reactions and Properties

Morpholine derivatives and cyclopentapyrimidines undergo various chemical reactions, including cyclisation, hydroamination, and the formation of hydrogen-bonded sheet structures in different states (neutral, anionic, and hydrated forms). These reactions are crucial for the synthesis of compounds with desired biological activities and for understanding their interaction mechanisms (Orozco et al., 2008).

properties

IUPAC Name

3-[(3R,4S)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-15-21-18-6-2-5-17(18)20(22-15)24-8-7-19(16(14-24)4-3-11-25)23-9-12-26-13-10-23/h16,19,25H,2-14H2,1H3/t16-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBISDARQISCER-APWZRJJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(C(C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC[C@@H]([C@@H](C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.